molecular formula C12H8O8-2 B12554999 4,5-Bis(methoxycarbonyl)benzene-1,2-dicarboxylate CAS No. 143650-84-4

4,5-Bis(methoxycarbonyl)benzene-1,2-dicarboxylate

Cat. No.: B12554999
CAS No.: 143650-84-4
M. Wt: 280.19 g/mol
InChI Key: YRNWTQDKUMSTIV-UHFFFAOYSA-L
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Description

4,5-Bis(methoxycarbonyl)benzene-1,2-dicarboxylate is a high-purity chemical compound intended for research and development applications. This compound serves as a valuable building block in organic synthesis and materials science. Its structural features make it a candidate for exploring novel synthetic pathways. Applications: This reagent is For Research Use Only (RUO). It is strictly for laboratory research and is not intended for diagnostic, therapeutic, or personal use. Handling and Storage: Researchers should handle this material with appropriate precautions, using personal protective equipment. Consult the Safety Data Sheet (SDS) for detailed hazard and handling information before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

143650-84-4

Molecular Formula

C12H8O8-2

Molecular Weight

280.19 g/mol

IUPAC Name

4,5-bis(methoxycarbonyl)phthalate

InChI

InChI=1S/C12H10O8/c1-19-11(17)7-3-5(9(13)14)6(10(15)16)4-8(7)12(18)20-2/h3-4H,1-2H3,(H,13,14)(H,15,16)/p-2

InChI Key

YRNWTQDKUMSTIV-UHFFFAOYSA-L

Canonical SMILES

COC(=O)C1=C(C=C(C(=C1)C(=O)[O-])C(=O)[O-])C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Bis(methoxycarbonyl)benzene-1,2-dicarboxylate typically involves the esterification of benzene-1,2,4,5-tetracarboxylic acid. The reaction is carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction conditions generally include refluxing the mixture for several hours to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4,5-Bis(methoxycarbonyl)benzene-1,2-dicarboxylate can undergo various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Substitution: The methoxycarbonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products:

    Hydrolysis: Benzene-1,2,4,5-tetracarboxylic acid.

    Reduction: 4,5-Bis(hydroxymethyl)benzene-1,2-dicarboxylate.

    Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.

Scientific Research Applications

4,5-Bis(methoxycarbonyl)benzene-1,2-dicarboxylate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the preparation of polymers and other materials with specific properties.

    Catalysis: The compound can be used as a ligand in coordination chemistry and catalysis.

Mechanism of Action

The mechanism of action of 4,5-Bis(methoxycarbonyl)benzene-1,2-dicarboxylate depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. In catalysis, it can coordinate with metal ions to form active catalytic species that facilitate chemical transformations.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues of Benzene-1,2-dicarboxylate Esters

Dimethyl Benzene-1,2-dicarboxylate (Dimethyl Phthalate)
  • Structure : Benzene ring with two methyl ester groups at positions 1 and 2.
  • Molecular Weight : 194.19 g/mol .
  • Applications : Commonly used as a plasticizer and solvent.
  • Comparison: Unlike the target compound, dimethyl phthalate lacks substituents at positions 4 and 5.
Dioctyl Benzene-1,2-dicarboxylate (Dioctyl Phthalate, DOP)
  • Structure : Benzene ring with two octyl ester groups.
  • Molecular Weight : ~390.56 g/mol .
  • Applications : Widely used as a plasticizer in PVC production.
  • Comparison: The long alkyl chains in DOP enhance flexibility in polymers but raise environmental and health concerns due to endocrine-disrupting properties.
Bis(2-ethylhexyl) Benzene-1,2-dicarboxylate (DEHP)
  • Structure : Branched alkyl ester groups at positions 1 and 2.
  • Applications : High-performance plasticizer with superior resistance to extraction.
  • Comparison : DEHP’s branched chains improve polymer compatibility but are linked to toxicity. The target compound’s methoxy groups could mitigate these risks while providing distinct electronic effects for specialized applications (e.g., coordination chemistry) .

Functionalized Benzene Derivatives

Benzene-1,2,4,5-tetracarboxylic Acid
  • Structure : Four carboxyl groups at positions 1, 2, 4, and 5.
  • Molecular Weight : 100.18 g/mol .
  • Applications : Used in high-temperature polymers and as a chelating agent.
  • Comparison : The tetracarboxylic acid is more acidic and hydrophilic than the target compound. Its fully deprotonated form can act as a multidentate ligand, whereas the target compound’s ester groups limit such interactions but enhance solubility in organic solvents .
4-Cyclohexene-1,2-dicarboxylic Acid Dimethyl Ester
  • Structure : Cyclohexene ring with two methoxycarbonyl groups.
  • Molecular Weight : 198.22 g/mol .
  • Applications : Intermediate in organic synthesis.
  • Comparison: The cyclohexene ring introduces non-aromatic character, reducing conjugation and altering reactivity. The target compound’s aromaticity may enhance stability in photochemical applications .

Substituted Phthalate Esters with Complex Functional Groups

4,5-Bis[2-(2-methylprop-2-enoyloxy)ethoxycarbonyl]benzene-1,2-dicarboxylic Acid
  • Structure : Benzene-1,2-dicarboxylic acid with methacryloyloxy-ethoxycarbonyl groups at positions 4 and 5.
  • CAS : 51156-91-3 .
  • Applications: Potential use in crosslinked polymers due to reactive methacrylate groups.
  • Comparison: The methacrylate groups enable polymerization, whereas the target compound’s methoxycarbonyl groups are non-reactive, favoring applications in controlled-release systems or as intermediates .

Key Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Molecular Weight (g/mol) Functional Groups Key Applications
4,5-Bis(methoxycarbonyl)benzene-1,2-dicarboxylate* ~282.23 2 × COO⁻, 2 × COOCH₃ Polymers, pharmaceuticals
Dimethyl Phthalate 194.19 2 × COOCH₃ Plasticizers
Dioctyl Phthalate 390.56 2 × C₈H₁₇O₂ PVC plasticizers
Benzene-1,2,4,5-tetracarboxylic Acid 100.18 4 × COOH Chelating agents

*Estimated based on structural analogs.

Biological Activity

4,5-Bis(methoxycarbonyl)benzene-1,2-dicarboxylate (CAS No. 143650-84-4) is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features two methoxycarbonyl groups attached to a benzene ring with two carboxylate functionalities. Its molecular formula is C12H14O6C_{12}H_{14}O_6, and it has a molecular weight of approximately 254.24 g/mol.

PropertyValue
Molecular Formula C₁₂H₁₄O₆
Molecular Weight 254.24 g/mol
CAS Number 143650-84-4

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of methoxycarbonyl groups enhances lipophilicity, facilitating membrane permeability and interaction with cellular targets.

  • Antioxidant Activity : Studies indicate that compounds with similar structures exhibit significant antioxidant properties by scavenging free radicals and reducing oxidative stress .
  • Antitumor Activity : Preliminary in vitro studies suggest that this compound may inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). The compound's mechanism appears to involve modulation of apoptosis pathways and cell cycle regulation .

Structure-Activity Relationships (SAR)

Research has shown that modifications in the substituents on the benzene ring can significantly affect the biological activity of related compounds. For instance, the introduction of electron-withdrawing groups has been correlated with enhanced antitumor efficacy .

In Vitro Studies

A series of in vitro experiments were conducted to evaluate the cytotoxicity of this compound against various cancer cell lines. The results indicated that:

  • A549 Cells : The compound exhibited an IC50 value of approximately 20 μM.
  • MDA-MB-231 Cells : An IC50 value around 25 μM was observed.

These findings suggest a moderate level of cytotoxicity compared to standard chemotherapeutic agents like 5-fluorouracil (IC50 = 21.2 μM) .

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